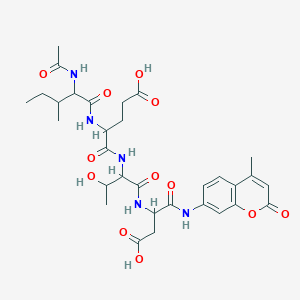
Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC is a synthetic peptide compound. It is composed of a sequence of amino acids, including isoleucine, glutamic acid, threonine, and aspartic acid, with an AMC (7-amino-4-methylcoumarin) group attached. This compound is often used in biochemical research due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection Steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and identity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the compound into its constituent amino acids.
Oxidation: The amino acid residues, particularly those with sulfur-containing side chains, can be oxidized.
Substitution: The AMC group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Nucleophilic reagents for substitution reactions.
Major Products Formed
Hydrolysis: Free amino acids and AMC.
Oxidation: Oxidized amino acids and AMC.
Substitution: Modified peptides with different functional groups.
Scientific Research Applications
Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Molecular Biology: Employed in the study of protein-protein interactions and peptide binding.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC involves its interaction with specific enzymes or proteins. The AMC group acts as a fluorescent reporter, allowing researchers to monitor the activity of enzymes that cleave the peptide bond. This cleavage releases the AMC group, which fluoresces under UV light, providing a measurable signal.
Comparison with Similar Compounds
Similar Compounds
Ac-DL-xiThr-DL-xiIle-DL-Pro-DL-Pro-DL-Phe-DL-Val: Another synthetic peptide with a different sequence of amino acids.
Ac-DL-Phe-Gly-DL-xiThr-DL-xiThr(1)-DL-Leu-DL-Lys(2)-DL-Tyr-DL-Pro-DL-Ser-DL-Asp(1)-DL-Ala(indol-2-yl)-DL-Glu(OMe)-DL-Glu(2)-DL-Tyr-OH: A peptide with a more complex structure and different functional groups.
Uniqueness
Ac-DL-xiIle-DL-Glu-DL-xiThr-DL-Asp-AMC is unique due to its specific amino acid sequence and the presence of the AMC group. This combination allows it to be used as a versatile tool in various biochemical and molecular biology applications.
Properties
IUPAC Name |
4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCBVQZQSFKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
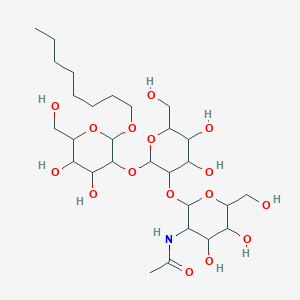
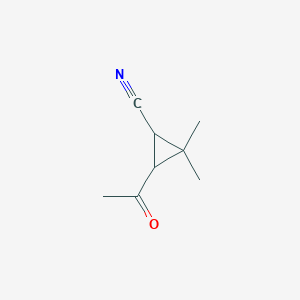
![5-Bromo-1H-pyrrolo[3,4-b]pyridin-3-amine](/img/structure/B12322685.png)
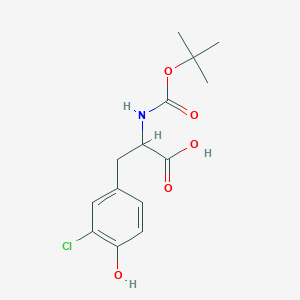
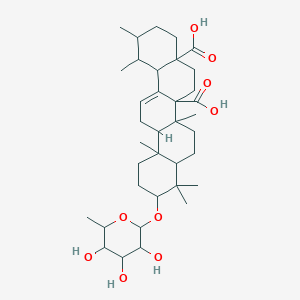

![Methoxy-methyl-[3-[3-(oxiran-2-yl)propoxy]propyl]-trimethylsilyloxysilane](/img/structure/B12322726.png)
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12322734.png)
![(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether](/img/structure/B12322741.png)

![2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid](/img/structure/B12322751.png)

![(12-Methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl) acetate](/img/structure/B12322768.png)

